molecular formula C26H28N6O B12190015 N-(3,3-diphenylpropyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(3,3-diphenylpropyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B12190015
M. Wt: 440.5 g/mol
InChI Key: WAPFZBLUULTEFR-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the triazolopyridazine ring through cyclization reactions, followed by the introduction of the piperidine ring and the diphenylpropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It has shown potential as a biological probe for studying cellular processes and interactions.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound’s properties may be leveraged in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(3,3-diphenylpropyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on the compound’s binding affinity, selectivity, and downstream effects are essential for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyridazine derivatives and piperidine-based molecules. These compounds may share structural features but differ in their functional groups or substituents.

Uniqueness

N-(3,3-diphenylpropyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide stands out due to its specific combination of structural elements, which may confer unique properties and applications

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H28N6O

Molecular Weight

440.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C26H28N6O/c33-26(22-14-17-31(18-15-22)25-12-11-24-29-28-19-32(24)30-25)27-16-13-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,19,22-23H,13-18H2,(H,27,33)

InChI Key

WAPFZBLUULTEFR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NN5C=NN=C5C=C4

Origin of Product

United States

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